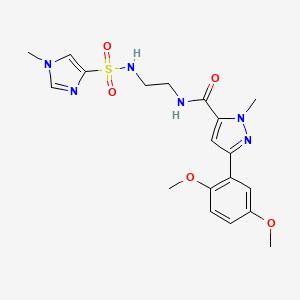

3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

5-(2,5-dimethoxyphenyl)-2-methyl-N-[2-[(1-methylimidazol-4-yl)sulfonylamino]ethyl]pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N6O5S/c1-24-11-18(21-12-24)31(27,28)22-8-7-20-19(26)16-10-15(23-25(16)2)14-9-13(29-3)5-6-17(14)30-4/h5-6,9-12,22H,7-8H2,1-4H3,(H,20,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUGQQRLOFQYZJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NCCNC(=O)C2=CC(=NN2C)C3=C(C=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N6O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2,5-Dimethoxyphenyl)-1-methyl-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)-1H-pyrazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in oncology and inflammation. This article explores its synthesis, biological evaluation, and mechanisms of action based on recent studies.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole ring and subsequent modifications to introduce the dimethoxyphenyl and sulfonamide groups. Various methodologies have been explored in literature to optimize yield and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including our compound of interest. The following table summarizes key findings regarding its efficacy against various cancer cell lines:

These findings indicate that the compound exhibits significant antiproliferative effects across multiple cancer types, suggesting a broad spectrum of activity.

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It effectively halts the cell cycle at specific phases, preventing further proliferation.

- Kinase Inhibition : The compound acts as an inhibitor for various kinases, including Aurora-A and CDK2, which are crucial for cell division and growth.

Case Studies

A notable case study involved the evaluation of this compound in vivo using xenograft models. The results demonstrated a significant reduction in tumor size compared to control groups, reinforcing its potential as an effective anticancer agent.

Study Example

In a study published in ACS Omega, researchers synthesized a series of pyrazole derivatives and evaluated their biological activities. Compound this compound was among those tested, showing promising results against aggressive cancer cell lines with low IC50 values indicating high potency .

Safety and Toxicology

While exploring the biological activity, it is crucial to consider the safety profile of the compound. Preliminary toxicity assessments indicate that it may cause skin irritation and has moderate acute oral toxicity . Further studies are necessary to establish comprehensive safety data.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance:

- Study Findings : A study demonstrated that pyrazole derivatives can inhibit cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) through mechanisms involving apoptosis and cell cycle arrest .

Anti-inflammatory Properties

Pyrazole compounds are also recognized for their anti-inflammatory effects. The compound's structural features suggest it may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

- Research Insight : A comparative analysis showed that certain pyrazole derivatives significantly reduced inflammation markers in animal models, indicating potential therapeutic roles in treating inflammatory diseases .

Biological Mechanisms

The biological activity of 3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)-1H-pyrazole-5-carboxamide can be attributed to its ability to modulate various biochemical pathways:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in tumor growth and inflammation, particularly COX and LOX pathways .

- Molecular Docking Studies : Computational studies have shown promising binding affinities between this compound and target proteins associated with cancer progression and inflammation .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step processes that include:

- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and suitable carbonyl compounds.

- Substitution Reactions : Introducing the sulfonamide and methoxy groups through electrophilic aromatic substitution methods.

- Final Coupling Reactions : Combining the synthesized intermediates to form the final product.

Several derivatives have been synthesized to enhance biological activity, demonstrating structure-activity relationships (SAR) that inform future drug design strategies .

Case Study 1: Anticancer Evaluation

A series of pyrazole derivatives were tested for their anticancer properties, revealing that modifications at the 5-position significantly enhanced cytotoxicity against breast cancer cell lines. The compound's efficacy was compared with established chemotherapeutics, showing comparable or superior effects in certain assays .

Case Study 2: Anti-inflammatory Trials

In a preclinical model of arthritis, the compound exhibited significant reductions in joint swelling and pain compared to control groups. This suggests a viable pathway for developing new anti-inflammatory agents based on this scaffold .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Pyrazole Core

The pyrazole core is a common scaffold in medicinal chemistry. Key structural variations among analogs include:

Key Observations :

- Methoxy Substitutions : The 2,5-dimethoxy configuration in the target compound may offer superior steric and electronic compatibility with hydrophobic receptor pockets compared to single-methoxy analogs (e.g., , Compound 1) .

- Sulfonamido vs. Hydrazide/Carboximidamide : The imidazole sulfonamido group in the target compound likely enhances aqueous solubility compared to carboximidamide () or hydrazide () derivatives, which are more prone to metabolic oxidation .

Pharmacological Implications (Inferred)

- Receptor Binding : Pyrazole carboxamides with electron-rich aryl groups (e.g., methoxyphenyl) often exhibit affinity for kinases or G-protein-coupled receptors . The target compound’s imidazole sulfonamido group may confer selectivity for targets requiring polar interactions, such as enzymes with hydrophilic active sites.

- Metabolic Stability : Bulky substituents (e.g., tert-butyl in ) reduce cytochrome P450-mediated metabolism. The target compound’s methyl and ethyl groups balance steric protection while maintaining solubility .

Structural Advantages and Limitations

- Advantages: The 2,5-dimethoxyphenyl group optimizes electron density for receptor binding without excessive lipophilicity . The imidazole sulfonamido moiety improves solubility and bioavailability compared to non-polar analogs (e.g., cyclohexyl in ) .

Q & A

Q. What are the recommended synthetic routes for this compound, and what key reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions:

- Step 1 : Cyclocondensation of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds to form the pyrazole core .

- Step 2 : Sulfonamide coupling between the pyrazole intermediate and 1-methylimidazole-4-sulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 3 : Carboxamide formation via activation of the carboxylic acid group (e.g., using EDCl/HOBt) and reaction with the amine-containing side chain .

- Critical Conditions :

- Temperature control (<60°C) to avoid decomposition of the methoxy groups.

- Use of anhydrous solvents (e.g., DCM/DMF mixtures) to prevent hydrolysis of sulfonamide intermediates .

Table 1 : Comparison of Synthetic Approaches

| Step | Reagents/Conditions | Yield Range | Key Challenges |

|---|---|---|---|

| Pyrazole Formation | Hydrazine + Ethyl acetoacetate, 80°C | 60-75% | Competing side reactions with dimethoxyphenyl substituents |

| Sulfonamide Coupling | 1-Methylimidazole-4-sulfonyl chloride, K₂CO₃, DMF | 50-65% | Steric hindrance from methyl groups |

| Carboxamide Activation | EDCl/HOBt, RT, 12h | 70-85% | Sensitivity to moisture |

Q. How can researchers characterize the structural features of this compound using spectroscopic and chromatographic techniques?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 3.8–4.1 ppm (methoxy groups), δ 7.2–7.5 ppm (aromatic protons), and δ 2.5–3.0 ppm (methyl groups on imidazole) .

- ¹³C NMR : Confirm carbonyl (C=O) at ~165 ppm and sulfonamide (SO₂) at ~110 ppm .

- HPLC-MS : Use reverse-phase C18 columns (ACN/water gradient) to assess purity (>95%) and confirm molecular ion [M+H]⁺ .

- FTIR : Stretching vibrations for C=O (~1680 cm⁻¹), SO₂ (~1350 cm⁻¹), and aromatic C-H (~3050 cm⁻¹) .

Advanced Research Questions

Q. What strategies are effective for optimizing reaction conditions in multi-step syntheses involving sensitive functional groups?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial designs (e.g., 2³ factorial) to screen variables like temperature, solvent ratio, and catalyst loading. For example, optimize sulfonamide coupling by varying K₂CO₃ equivalents (1.2–2.0 eq.) and reaction time (4–12h) .

- Computational Modeling : Use density functional theory (DFT) to predict steric and electronic effects of substituents on reaction pathways. ICReDD’s quantum chemical calculations can identify transition states and guide solvent selection .

- In Situ Monitoring : Employ techniques like ReactIR to track intermediate formation and adjust conditions dynamically .

Q. How should researchers address contradictory data regarding the biological activity of this compound in different assay systems?

- Methodological Answer :

- Assay Validation : Replicate studies using standardized protocols (e.g., IC₅₀ determination in triplicate) and include positive controls (e.g., known kinase inhibitors for enzyme assays) .

- Meta-Analysis : Pool data from orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) to distinguish artifacts from true bioactivity .

- Structural-Activity Relationship (SAR) : Compare analogs (e.g., varying methoxy or methyl groups) to isolate substituent effects. For example, replace 2,5-dimethoxyphenyl with 3,4-dimethoxy to test aromatic stacking interactions .

Q. What methodologies are recommended for studying the interaction of this compound with biological targets such as enzymes or receptors?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., kinase) on a sensor chip to measure real-time binding kinetics (ka, kd) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding energetics .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses. Validate predictions with mutagenesis studies (e.g., alanine scanning of key residues) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.